1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol
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Overview
Description
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is a complex organic compound that features multiple acetoxy groups and a hexa-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” typically involves multi-step organic reactions. A common approach might include:
Formation of the hexa-2,4-dien-1-ol backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of acetoxy groups: The acetoxy groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent choice, and reaction time would be carefully controlled.
Scalability: The synthesis would be scaled up using batch or continuous flow reactors to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce diols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-3,4-bis-(4-hydroxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with hydroxy groups instead of acetoxy groups.
1-O-Acetyl-3,4-bis-(4-methoxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is unique due to its specific combination of acetoxy groups and the hexa-2,4-dien-1-ol backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(2Z,4Z)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLDOABYANMNR-LRFLAKLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=C(C=C1)OC(=O)C)\C(=C/COC(=O)C)\C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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